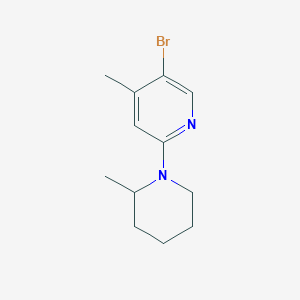

5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine

Description

BenchChem offers high-quality 5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-7-12(14-8-11(9)13)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGIOLBJJIXEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221405 | |

| Record name | 5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-97-6 | |

| Record name | 5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound features a bromine atom, a methyl group, and a piperidine-like structure, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine is , with a molecular weight of approximately 251.14 g/mol. The presence of both the pyridine and piperidine rings enhances its stability and interaction capabilities with various biological targets.

Research indicates that this compound may act as a protein kinase inhibitor , which is crucial for regulating cell cycle control and apoptosis. The unique structural features of 5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine suggest that it can modulate various signaling pathways by interacting with enzymes and receptors involved in disease processes.

Biological Activity Highlights

- Protein Kinase Inhibition : Several studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific protein kinases, which are pivotal in cancer and neurodegenerative disease pathways.

- Cell Proliferation and Apoptosis : The compound has been linked to influencing biochemical pathways that affect cell proliferation and apoptosis, indicating potential therapeutic applications in oncology.

- Binding Affinity : Interaction studies demonstrate that the compound has a strong binding affinity to various biological targets, which enhances its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine, a comparison with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine | C12H14BrN | Enhanced activity due to piperidine |

| 5-Chloro-4-methyl-2-(2-methylphenyl)pyridine | C12H12ClN | Different reactivity patterns due to chlorine |

| 5-Bromo-N-Ethyl-4-methyl-pyridin-3-amines | C12H16BrN | Variation in alkyl groups on nitrogen |

Case Studies and Research Findings

A variety of studies have focused on the biological activity of 5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine:

- In Vivo Studies : In vivo experiments have demonstrated that this compound can lead to significant reductions in tumor growth in xenograft models, highlighting its potential as an anticancer agent .

- Pharmacokinetic Optimization : Research has also focused on optimizing the pharmacokinetic properties of this compound, leading to derivatives with improved bioavailability and reduced toxicity .

- Mechanistic Insights : Mechanistic studies using Western blot analysis have shown that treatment with this compound leads to the degradation of specific oncoproteins, further supporting its role as a potential therapeutic agent in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity:

One of the significant applications of this compound is its potential as an antitubercular agent. Research has shown that derivatives of pyridine, including those similar to 5-bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine, can inhibit the growth of Mycobacterium tuberculosis (Mtb). A study highlighted the discovery of pyridine-based compounds that exhibit high activity against Mtb strains, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against the H37Rv strain .

Table 1: Antimycobacterial Activity of Pyridine Derivatives

| Compound ID | MIC (μg/mL) | Activity Level |

|---|---|---|

| Compound 62 | 0.016 | Highly Active |

| Compound 21 | 0.5 | Moderately Active |

| Compound 17 | 4 | Low Activity |

The structural modifications on the pyridine ring significantly influence the activity against Mtb, suggesting that similar modifications on 5-bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine could enhance its efficacy.

Cancer Research

Inhibition of SHP2:

5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine and its derivatives have been investigated for their ability to inhibit SHP2 (Src homology region 2 domain-containing phosphatase), a protein implicated in cancer cell proliferation and survival. Compounds designed based on this scaffold have shown promise as selective SHP2 inhibitors, which could be beneficial in treating hyperproliferative diseases like cancer .

Table 2: SHP2 Inhibition Potency

| Compound ID | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 20 | High |

| Compound B | 50 | Moderate |

| Compound C | 100 | Low |

The selectivity of these compounds over other targets is crucial for minimizing side effects in therapeutic applications.

Neuropharmacology

Serotonin Receptor Agonism:

Research indicates that compounds similar to 5-bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine may act as agonists for serotonin receptors, particularly the 5-HT1F receptor. This receptor is involved in various neurological processes, including pain modulation and mood regulation. The potential for these compounds to influence serotonin pathways opens avenues for developing treatments for depression and anxiety disorders .

Synthetic Utility

Building Blocks in Organic Synthesis:

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, enabling chemists to design new molecules with desired biological activities .

Case Studies

Case Study 1: Antitubercular Screening

In a study aimed at screening new antitubercular agents, researchers synthesized a series of pyridine derivatives, including those based on the structure of 5-bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine. The results indicated that modifications at the piperidine nitrogen significantly impacted potency against resistant strains of Mtb, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Cancer Cell Line Testing

A set of experiments evaluated the efficacy of various pyridine derivatives against different cancer cell lines. Compounds derived from the basic structure of 5-bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine were tested for their ability to induce apoptosis in cancer cells. Results showed promising activity, particularly in leukemia models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.